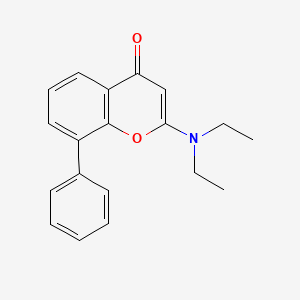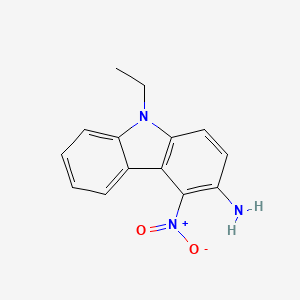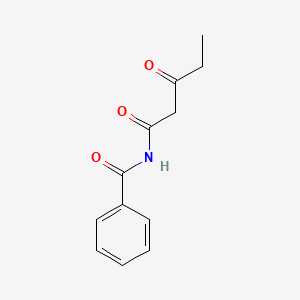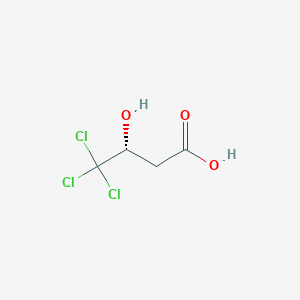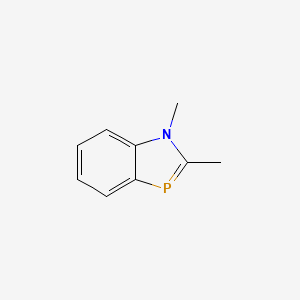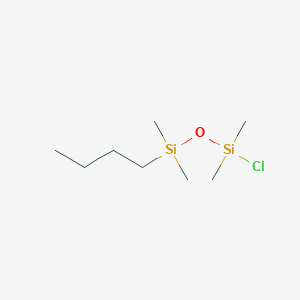
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C8H21ClOSi2. It is a derivative of 1,1,3,3-tetramethyldisiloxane, where one of the hydrogen atoms is replaced by a butyl group and another by a chlorine atom. This compound is known for its unique chemical properties and versatility in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with 1-chlorobutene. The reaction typically involves the use of a platinum catalyst to facilitate the addition of the Si-H bond to the unsaturated carbon-carbon bond in 1-chlorobutene . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols to form new organosilicon compounds.
Reduction Reactions: The compound can be reduced to form 1-butyl-1,1,3,3-tetramethyldisiloxane using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrosilylation Reactions: The Si-H bond in the compound can participate in hydrosilylation reactions with alkenes or alkynes to form new silicon-carbon bonds.
Common Reagents and Conditions
Platinum Catalysts: Used in hydrosilylation reactions to facilitate the addition of Si-H bonds to unsaturated carbon-carbon bonds.
Reducing Agents: Such as LiAlH4, used in reduction reactions to convert the compound into its reduced form.
Nucleophiles: Including amines, alcohols, and thiols, used in substitution reactions to replace the chlorine atom.
Major Products Formed
Substituted Organosilicon Compounds: Formed through substitution reactions with various nucleophiles.
Reduced Disiloxanes: Formed through reduction reactions.
Hydrosilylated Products: Formed through hydrosilylation reactions with alkenes or alkynes.
Aplicaciones Científicas De Investigación
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 1-butyl-3-chloro-1,1,3,3-tetramethyldisiloxane involves its ability to participate in various chemical reactions due to the presence of reactive Si-H and Si-Cl bonds. These bonds can undergo hydrosilylation, reduction, and substitution reactions, allowing the compound to form new silicon-carbon and silicon-heteroatom bonds . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyldisiloxane: The parent compound, which lacks the butyl and chlorine substituents.
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: A similar compound with two chlorine atoms instead of one.
1-Butyl-1,1,3,3-tetramethyldisiloxane: A compound with a butyl group but no chlorine atom.
The uniqueness of this compound lies in its combination of a butyl group and a chlorine atom, which imparts distinct reactivity and versatility in various applications .
Propiedades
Número CAS |
80034-62-4 |
|---|---|
Fórmula molecular |
C8H21ClOSi2 |
Peso molecular |
224.87 g/mol |
Nombre IUPAC |
butyl-[chloro(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C8H21ClOSi2/c1-6-7-8-11(2,3)10-12(4,5)9/h6-8H2,1-5H3 |
Clave InChI |
YJIRNLRNQMGOOD-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C)(C)O[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


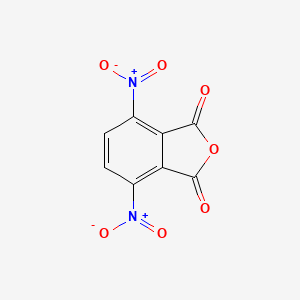
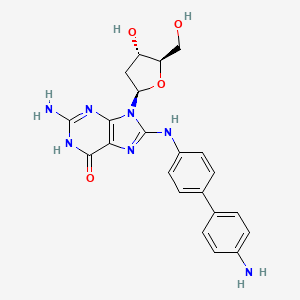
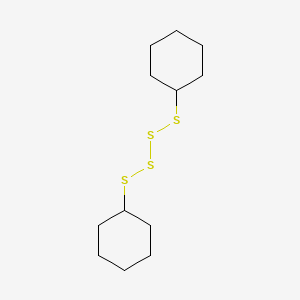

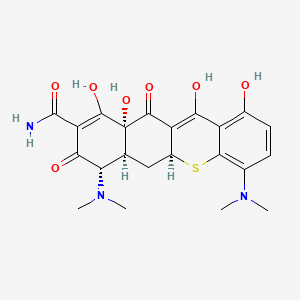
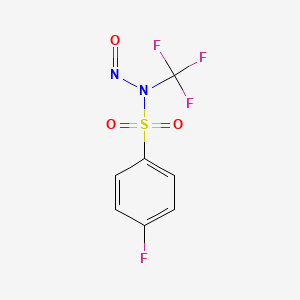
![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
